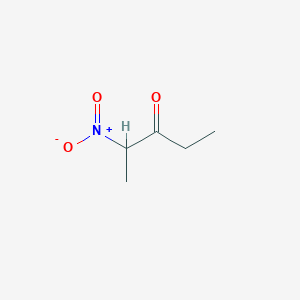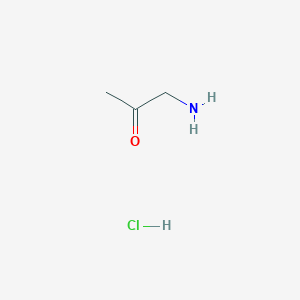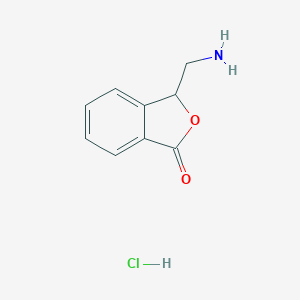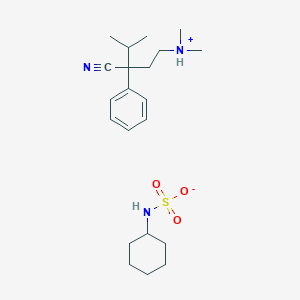
HET0016
科学研究应用
HET0016 具有广泛的科学研究应用,尤其是在化学、生物学、医学和工业领域:
化学: this compound 被用作研究涉及细胞色素 P450 酶和 20-羟基二十碳四烯酸合成的代谢途径的工具.
生物学: 该化合物用于研究以了解 20-羟基二十碳四烯酸在各种生物过程(包括血管功能和血压调节)中的作用.
医学: this compound 在癌症研究中已显示出希望,特别是在抑制肿瘤生长和转移方面。 .
工业: 虽然其主要用途是研究,但 this compound 抑制特定酶的能力使其成为开发新治疗策略和药物制剂的宝贵化合物.
作用机制
HET0016 通过选择性抑制负责合成 20-羟基二十碳四烯酸的细胞色素 P450 酶来发挥其作用。这种抑制会破坏这种代谢物的产生,而这种代谢物被认为是血管生成和其他生物过程中的第二信使。 通过降低 20-羟基二十碳四烯酸的水平,this compound 有效地抑制血管生成和肿瘤生长 .
生化分析
Biochemical Properties
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide inhibits the formation of 20-HETE, a major biologically active cytochrome P450 metabolite of arachidonic acid in the kidney and liver . It has been shown to selectively inhibit CYP4A and 4F isoforms . The IC50 values for inhibition of CYP4A1, CYP4A2, and CYP4A3-catalyzed 20-HETE synthesis are 17.7 nM, 12.1 nM, and 20.6 nM respectively .
Cellular Effects
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been reported to decrease tumor growth and lung metastasis in animal models . It has also been shown to reduce migration and invasion of tumor cells and levels of metalloproteinases in the lungs of animals treated with it . In vitro, it has been found to decrease the proliferation of U251 glioma cells .
Molecular Mechanism
The molecular mechanism of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide involves the inhibition of 20-HETE synthesis. After cerebral ischemia, calpain activates and hydrolyzes eIF4G, which can significantly inhibit intracellular protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been shown to have long-term effects on cellular function. For example, it has been reported to attenuate neuroinflammation and improve neurological deficit in a rat model of juvenile traumatic brain injury .
Dosage Effects in Animal Models
In animal models, the effects of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide vary with different dosages. For instance, in a study where male rats underwent controlled cortical impact followed by intravenous injection with N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide (1 mg/kg, 2 h post-injury, once/day for 3 days), it was found that the compound has good biosafety and can pass through the blood-brain barrier .
Metabolic Pathways
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide is involved in the arachidonic acid pathway . It inhibits the formation of 20-HETE, a metabolite of arachidonic acid, which is known to contribute to ischemia/reperfusion brain injury .
Transport and Distribution
N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide can be transported and distributed within cells and tissues. It has been shown to pass through the blood-brain barrier .
Subcellular Localization
Given its role in inhibiting the formation of 20-HETE, it is likely that it interacts with cytochrome P450 enzymes, which are typically located in the endoplasmic reticulum and mitochondria of cells .
准备方法
合成路线和反应条件: HET0016 通过一系列涉及甲酰胺衍生物形成的化学反应合成。 合成通常涉及在受控条件下用甲酰胺与 4-丁基-2-甲基苯胺反应,从而得到所需的产物 .
工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的文献记载,但该化合物通常在研究实验室中为科学研究而生产。 合成涉及标准的有机化学技术,包括重结晶和色谱等纯化步骤,以确保高纯度 .
化学反应分析
反应类型: HET0016 主要经历抑制反应,在该反应中,它选择性地抑制负责合成 20-羟基二十碳四烯酸的细胞色素 P450 酶。 这种抑制是非竞争性的,且不可逆的 .
常见试剂和条件: 涉及 this compound 的抑制反应通常在细胞色素 P450 酶(例如 CYP4A1、CYP4A2 和 CYP4A3)的存在下进行。 这些反应在生理条件下进行,通常在体外或体内进行,以研究该化合物对酶活性的影响 .
形成的主要产物: 涉及 this compound 的反应的主要结果是抑制 20-羟基二十碳四烯酸的合成。 这导致这种代谢物的水平下降,进而影响血管生成和肿瘤生长等各种生物过程 .
相似化合物的比较
HET0016 在作为 20-羟基二十碳四烯酸合成抑制剂的高选择性和效力方面是独一无二的。类似化合物包括:
17-十八碳炔酸(17-ODYA): 细胞色素 P450 酶的另一种抑制剂,但与 this compound 相比,选择性较低.
1-氨基苯并三唑(1-ABT): 细胞色素 P450 酶的非选择性抑制剂,用于各种研究,但具有更广泛的作用.
红树根酮 C: 细胞色素 P450 4F 酶的选择性抑制剂,显示出强大的抑制活性,但与 this compound 相比,酶特异性不同.
This compound 因其对参与 20-羟基二十碳四烯酸合成的细胞色素 P450 酶的特异性而脱颖而出,使其成为靶向研究和治疗应用的宝贵工具 .
属性
IUPAC Name |
N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOGBKNFIHKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=CNO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369449 | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339068-25-6 | |
| Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of HET0016?
A1: this compound is a potent and selective inhibitor of the CYP4A enzyme family. [, , , ]
Q2: How does this compound interact with CYP4A enzymes?
A2: this compound acts as a noncompetitive, irreversible inhibitor of CYP4A enzymes. [, , ] This means that it binds to the enzyme at a site other than the active site, preventing the enzyme from functioning properly.
Q3: What are the downstream effects of CYP4A inhibition by this compound?
A3: Inhibition of CYP4A enzymes by this compound primarily leads to a decrease in the synthesis of 20-HETE, a potent vasoconstrictor. [, , , , ] This reduction in 20-HETE levels has been linked to a variety of effects, including:
- Reduced tumor growth: By inhibiting 20-HETE, this compound can suppress tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
- Improved outcomes after stroke and TBI: this compound has shown promise in reducing brain damage and improving functional outcomes after stroke and traumatic brain injury (TBI), potentially by reducing vasoconstriction and inflammation. [, , , , , ]
- Blood pressure regulation: this compound can influence blood pressure, although its effects seem to be context-dependent. For instance, it can prevent or reverse hypertension in certain models, while promoting salt-sensitive hypertension in others. [, , , , ]
- Neuroprotection: In models of neurodegenerative diseases like multiple sclerosis, this compound has shown potential to improve myelin sheath regeneration. []
Q4: Does this compound affect angiogenesis?
A4: While this compound can inhibit angiogenesis in some contexts, research suggests it does not completely halt this process. For example, this compound did not inhibit angiogenesis in a mouse model of intracerebral hemorrhage. []
Q5: How does this compound interact with other signaling pathways in the body?
A5: Research indicates that this compound can influence various signaling pathways:
- MAPK Pathway: this compound has been shown to reduce the phosphorylation of p42/p44 MAPK and SAPK/JNK, suggesting interference with growth signaling pathways. [, ]
- ERK1/2 Pathway: Evidence suggests this compound may exert protective effects against myocardial ischemia/reperfusion injury through its interaction with the ERK1/2 pathway. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C12H18N2O, and its molecular weight is 206.28 g/mol.
Q7: Are there any specific material compatibility or stability concerns with this compound?
A7: this compound exhibits limited aqueous solubility, which can hinder its in vivo administration. [, ]
Q8: How has this solubility issue been addressed in research?
A8: Researchers have explored the use of 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) to formulate a water-soluble version of this compound, enhancing its suitability for in vivo applications. [, ]
Q9: What are the key considerations for the formulation of this compound?
A10: The formulation of this compound requires careful consideration due to its limited aqueous solubility. Strategies like complexation with cyclodextrins can enhance its solubility and bioavailability. [, ]
Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?
A10: Common analytical techniques used to study this compound include:
Q11: What preclinical models have been used to investigate the efficacy of this compound?
A11: The efficacy of this compound has been explored in various preclinical models:
- Rodent models of stroke and TBI: These models have shown the potential of this compound in reducing brain damage and improving functional outcomes. [, , , ]
- Tumor models: this compound has demonstrated efficacy in reducing tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
- Hypertension models: Studies using models of hypertension have provided insights into the complex role of this compound in blood pressure regulation. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















